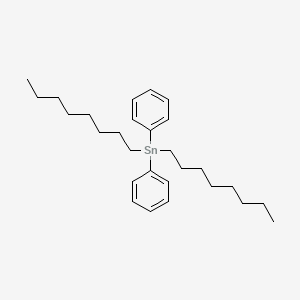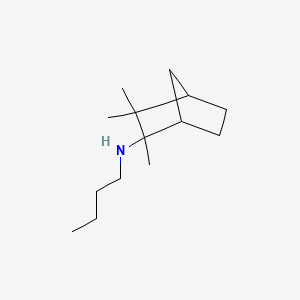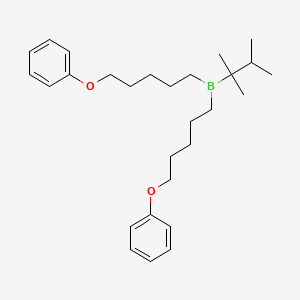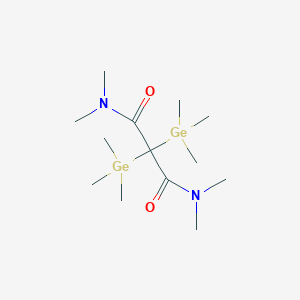
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of functional groups such as carboxymethyl and sulfanylethyl in the molecule suggests potential reactivity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is functionalized to introduce the carboxymethyl and sulfanylethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced under specific conditions.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylethyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the carboxymethyl group may result in ester or amide derivatives.
Scientific Research Applications
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The carboxymethyl and sulfanylethyl groups may interact with enzymes or receptors, modulating their activity. The pyridinium ring can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridinium Chloride: A simpler analog without the carboxymethyl and sulfanylethyl groups.
Nicotinamide Adenine Dinucleotide (NAD+): A biologically relevant pyridinium compound involved in redox reactions.
Properties
CAS No. |
103868-63-9 |
|---|---|
Molecular Formula |
C9H12ClNO2S |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
2-[1-(2-sulfanylethyl)pyridin-1-ium-3-yl]acetic acid;chloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)6-8-2-1-3-10(7-8)4-5-13;/h1-3,7H,4-6H2,(H-,11,12,13);1H |
InChI Key |
KLFCHFJKYXWOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCS)CC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
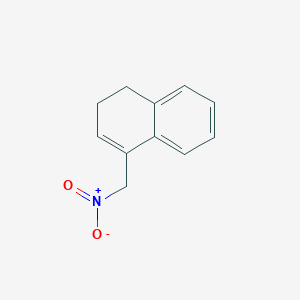

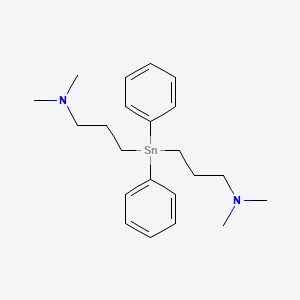
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
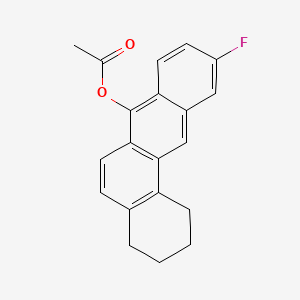
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
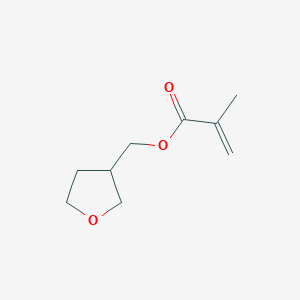
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
